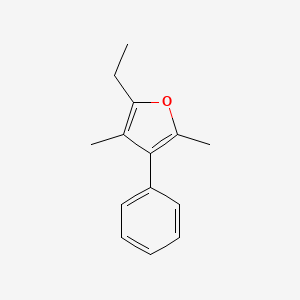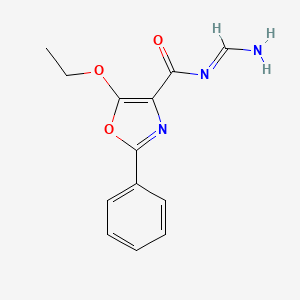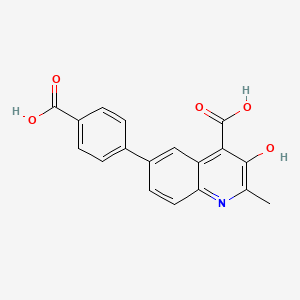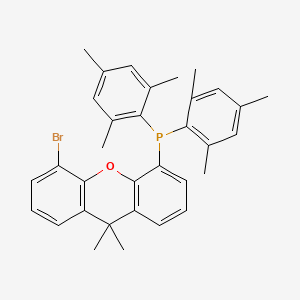
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine is a complex organic compound that features a xanthene core substituted with bromine and phosphine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 9,9-dimethylxanthene.
Bromination: The xanthene core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Phosphination: The brominated xanthene is then reacted with dimesitylphosphine under inert atmosphere conditions to form the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted xanthene derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Fluorescent Probes: Due to the xanthene core, the compound can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine depends on its application. For example, as a ligand in catalysis, it coordinates to a metal center, influencing the electronic environment and reactivity of the metal. In biological applications, the xanthene core may interact with biomolecules, enabling fluorescence-based detection.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9,9-Dimethyl-9H-xanthen-4-yl)dimesitylphosphine: Lacks the bromine substituent.
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: Has diphenylphosphine instead of dimesitylphosphine.
Propriétés
Formule moléculaire |
C33H34BrOP |
|---|---|
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
(5-bromo-9,9-dimethylxanthen-4-yl)-bis(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C33H34BrOP/c1-19-15-21(3)31(22(4)16-19)36(32-23(5)17-20(2)18-24(32)6)28-14-10-12-26-30(28)35-29-25(33(26,7)8)11-9-13-27(29)34/h9-18H,1-8H3 |
Clé InChI |
KUZWNRRYNTYLAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4Br)C5=C(C=C(C=C5C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
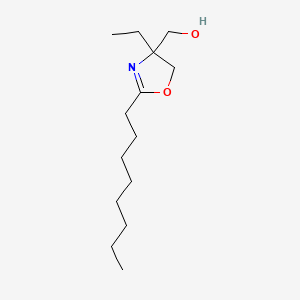
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
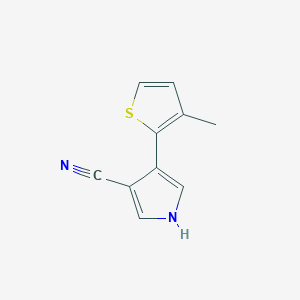
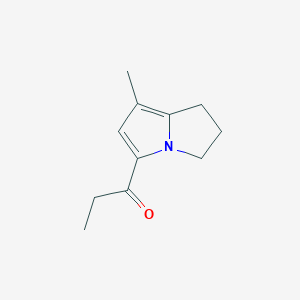

![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
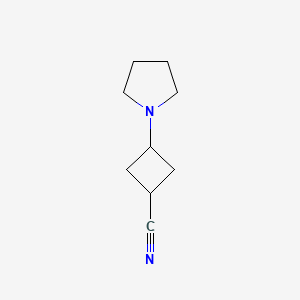
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
